2,5,7-Trichloro-1H-benzo[d]imidazole

Catalog No.
S9060587
CAS No.
M.F
C7H3Cl3N2
M. Wt
221.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,7-Trichloro-1H-benzo[d]imidazole

Product Name

2,5,7-Trichloro-1H-benzo[d]imidazole

IUPAC Name

2,4,6-trichloro-1H-benzimidazole

Molecular Formula

C7H3Cl3N2

Molecular Weight

221.5 g/mol

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12)

InChI Key

BOSXUUUAOBZQGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Cl

2,5,7-Trichloro-1H-benzo[d]imidazole is a chlorinated derivative of benzimidazole, characterized by the presence of three chlorine atoms at the 2, 5, and 7 positions of the imidazole ring. Its molecular formula is C7H3Cl3N2\text{C}_7\text{H}_3\text{Cl}_3\text{N}_2 and its molecular weight is approximately 221.47 g/mol. This compound exhibits a crystalline structure and is known for its stability under various conditions. It is primarily utilized in scientific research due to its unique chemical properties and potential biological activities.

Typical of halogenated compounds. It can react with bases to form corresponding salts and undergo nucleophilic substitutions due to the presence of chlorine atoms. For instance, it can react with amines or alcohols to form amides or ethers, respectively. Additionally, it can engage in electrophilic aromatic substitution reactions owing to the electron-withdrawing nature of the chlorine substituents.

Research indicates that 2,5,7-trichloro-1H-benzo[d]imidazole exhibits notable biological activities, particularly in antimicrobial and antiviral domains. Its structural similarity to other benzimidazole derivatives allows it to interact with biological targets effectively. Studies have shown that this compound can inhibit certain pathogens and may possess cytotoxic properties against cancer cell lines. The specific mechanisms of action are still under investigation but are thought to involve interference with nucleic acid synthesis or disruption of cellular processes.

Several methods have been developed for synthesizing 2,5,7-trichloro-1H-benzo[d]imidazole:

  • Chlorination of Benzimidazole: This method involves the chlorination of benzimidazole using chlorine gas or chlorinating agents under controlled conditions.
  • One-Pot Synthesis: Recent advances have introduced one-pot synthesis techniques using catalysts such as lanthanum chloride or zinc boron nitride to facilitate the formation of benzimidazole derivatives efficiently .
  • Electrophilic Aromatic Substitution: Chlorination can also be achieved through electrophilic aromatic substitution reactions where benzene derivatives are reacted with chlorinating agents in the presence of Lewis acids.

The primary applications of 2,5,7-trichloro-1H-benzo[d]imidazole include:

  • Pharmaceutical Research: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and antiviral agents.
  • Chemical Intermediates: It is used as an intermediate in synthesizing more complex organic molecules in medicinal chemistry.
  • Agricultural Chemicals: Potential uses include development as fungicides or herbicides owing to its antimicrobial properties.

Interaction studies involving 2,5,7-trichloro-1H-benzo[d]imidazole have focused on its binding affinity with various biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that it may bind effectively to specific enzyme active sites or DNA structures, influencing their functionality. These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2,5,7-trichloro-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameCAS NumberChlorine SubstitutionsBiological Activity
2,5-Dichloro-1H-benzo[d]imidazole82326-55-4TwoAntimicrobial
2,6-Dichloro-1H-benzo[d]imidazole16865-11-5TwoAntiviral
2-Chloro-1H-benzo[d]imidazole5190-19-8OneAntiparasitic

Uniqueness: The unique combination of three chlorine atoms at specific positions (2, 5, and 7) distinguishes 2,5,7-trichloro-1H-benzo[d]imidazole from other similar compounds. This specific arrangement enhances its reactivity and potentially broadens its spectrum of biological activity compared to its dichloro counterparts.

Core Architecture and Substituent Effects

The benzimidazole system consists of a fused benzene and imidazole ring, with chlorine atoms at positions 2, 5, and 7. This substitution pattern creates distinct electronic perturbations:

  • C2 chlorine directly adjacent to the imidazole nitrogen enhances electrophilicity at N1, favoring hydrogen bonding interactions.
  • C5 and C7 chlorines induce steric hindrance while modulating π-π stacking capabilities through electron-withdrawing effects.

The molecular formula is C7H3Cl3N2, with a theoretical molecular weight of 221.47 g/mol (calculated from isotopic distributions in ). X-ray crystallography of analogous trichlorobenzimidazoles reveals planar geometries with interatomic Cl···Cl distances of 2.89–3.12 Å, suggesting potential halogen bonding motifs.

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Melting Point248–252°C (decomp.)Differential Scanning Calorimetry
LogP (Octanol/Water)3.12 ± 0.15Shake-flask
Aqueous Solubility (25°C)0.87 mg/LHPLC-UV
pKa (N1-H)5.2Potentiometric Titration

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

219.936181 g/mol

Monoisotopic Mass

219.936181 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types